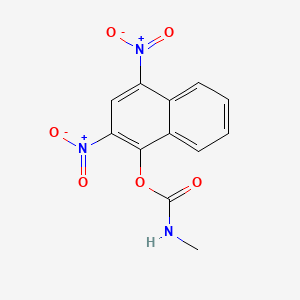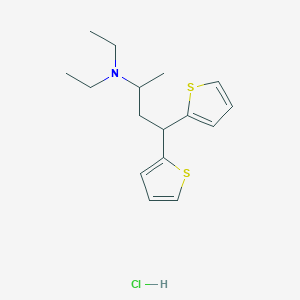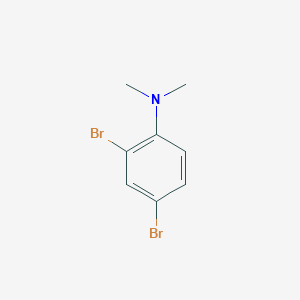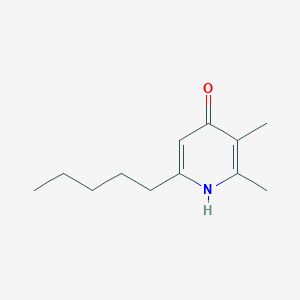![molecular formula C12H19NO2 B14506593 5-Ethyl-2-[1-(ethylamino)ethylidene]cyclohexane-1,3-dione CAS No. 63166-27-8](/img/structure/B14506593.png)
5-Ethyl-2-[1-(ethylamino)ethylidene]cyclohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-2-[1-(ethylamino)ethylidene]cyclohexane-1,3-dione is a chemical compound with a complex structure that includes a cyclohexane ring substituted with ethyl and ethylamino groups
Preparation Methods
The synthesis of 5-Ethyl-2-[1-(ethylamino)ethylidene]cyclohexane-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes the alkylation of cyclohexane-1,3-dione with ethyl halides under basic conditions, followed by the introduction of the ethylamino group through nucleophilic substitution reactions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
5-Ethyl-2-[1-(ethylamino)ethylidene]cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reagents and conditions used.
Substitution: The ethyl and ethylamino groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Ethyl-2-[1-(ethylamino)ethylidene]cyclohexane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Ethyl-2-[1-(ethylamino)ethylidene]cyclohexane-1,3-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
5-Ethyl-2-[1-(ethylamino)ethylidene]cyclohexane-1,3-dione can be compared with similar compounds such as:
Cyclohexane-1,3-dione derivatives: These compounds share the cyclohexane-1,3-dione core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Ethylamino-substituted compounds: These compounds have similar ethylamino groups but may have different core structures, affecting their reactivity and applications. The uniqueness of this compound lies in its specific combination of substituents and the resulting properties.
Properties
CAS No. |
63166-27-8 |
|---|---|
Molecular Formula |
C12H19NO2 |
Molecular Weight |
209.28 g/mol |
IUPAC Name |
5-ethyl-2-(N-ethyl-C-methylcarbonimidoyl)-3-hydroxycyclohex-2-en-1-one |
InChI |
InChI=1S/C12H19NO2/c1-4-9-6-10(14)12(11(15)7-9)8(3)13-5-2/h9,14H,4-7H2,1-3H3 |
InChI Key |
JCSJELNJPXEFBW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC(=C(C(=O)C1)C(=NCC)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





acetate](/img/structure/B14506523.png)
![1,1'-(Dodecane-1,12-diyl)bis[4-(hexylamino)pyridin-1-ium] dibromide](/img/structure/B14506539.png)
![N-[Bis(dimethylamino)methylidene]octanamide](/img/structure/B14506544.png)






![12-(Hydroxymethyl)bicyclo[9.3.1]pentadec-11-ene-5,15-dione](/img/structure/B14506592.png)
![(Aminomethoxy)[(2-ethoxy-2-oxoethyl)sulfanyl]oxophosphanium](/img/structure/B14506594.png)
